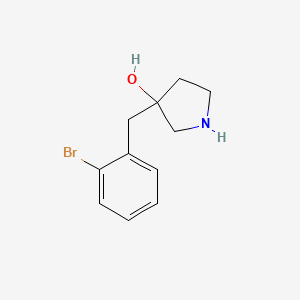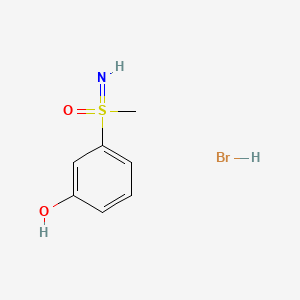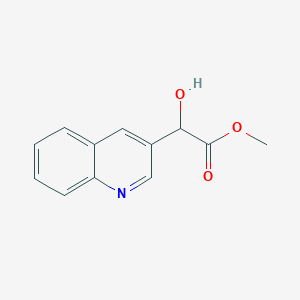![molecular formula C11H10N4S B13553322 2-[(Thiophen-2-yl)methyl]-3h-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13553322.png)
2-[(Thiophen-2-yl)methyl]-3h-imidazo[4,5-b]pyridin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Thiophen-2-yl)methyl]-3h-imidazo[4,5-b]pyridin-5-amine is a heterocyclic compound that combines the structural features of thiophene and imidazopyridine Thiophene is a five-membered ring containing sulfur, while imidazopyridine is a fused ring system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Thiophen-2-yl)methyl]-3h-imidazo[4,5-b]pyridin-5-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely scale up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(Thiophen-2-yl)methyl]-3h-imidazo[4,5-b]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazopyridine ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced imidazopyridine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-[(Thiophen-2-yl)methyl]-3h-imidazo[4,5-b]pyridin-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor and other enzyme targets.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-[(Thiophen-2-yl)methyl]-3h-imidazo[4,5-b]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Shares the imidazopyridine core but lacks the thiophene moiety.
Thiophene-2-ethylamine: Contains the thiophene ring but lacks the imidazopyridine structure.
2-Thiophenemethylamine: Similar thiophene structure but different functional groups.
Uniqueness
2-[(Thiophen-2-yl)methyl]-3h-imidazo[4,5-b]pyridin-5-amine is unique due to its combination of thiophene and imidazopyridine rings, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C11H10N4S |
|---|---|
Molecular Weight |
230.29 g/mol |
IUPAC Name |
2-(thiophen-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-5-amine |
InChI |
InChI=1S/C11H10N4S/c12-9-4-3-8-11(14-9)15-10(13-8)6-7-2-1-5-16-7/h1-5H,6H2,(H3,12,13,14,15) |
InChI Key |
MKQPGMGCCOBBIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC2=NC3=C(N2)C=CC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(6-Bromopyridin-2-yl)sulfonyl]acetic acid](/img/structure/B13553260.png)


![6-(3-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13553268.png)




![2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13553301.png)


